molecular formula C19H16ClNO3S2 B5965490 (5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5965490
M. Wt: 405.9 g/mol
InChI Key: VSDKXHCNBSNFFW-LICLKQGHSA-N
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Description

(5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and an ethoxyphenyl group

Properties

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S2/c1-2-23-16-9-12(10-17-18(22)21-19(25)26-17)7-8-15(16)24-11-13-5-3-4-6-14(13)20/h3-10H,2,11H2,1H3,(H,21,22,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDKXHCNBSNFFW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazolidinone ring with chlorophenyl and ethoxyphenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

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